molecular formula C15H17N3O3S2 B6490133 methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate CAS No. 394236-84-1

methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate

Cat. No.: B6490133
CAS No.: 394236-84-1
M. Wt: 351.4 g/mol
InChI Key: SUHOOUZWIASVDE-UHFFFAOYSA-N
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Description

Methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate ( 394236-84-1) is a synthetic organic compound with a molecular formula of C 15 H 17 N 3 O 3 S 2 and a molecular weight of 351.4 g/mol . Its structure integrates a 5-phenyl-1,3,4-thiadiazole ring, a moiety widely recognized in medicinal chemistry for its diverse pharmacological potential. Compounds featuring the 1,3,4-thiadiazole scaffold have been extensively studied and shown to exhibit a broad spectrum of biological activities, including significant antibacterial and anti-inflammatory properties . Research on analogous structures indicates that such compounds can function as valuable scaffolds in developing new anti-infective agents , with some derivatives demonstrating promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis . Furthermore, the 1,3,4-thiadiazole core is a key pharmacophore in several bioactive molecules, and its incorporation is a common strategy in the design of novel therapeutic candidates . This specific compound, with its unique hybrid structure combining the thiadiazole ring with carboxamide and ester functionalities, serves as a versatile chemical intermediate for synthesizing more complex molecules and a candidate for biological screening in drug discovery programs. Researchers can utilize this high-purity compound to explore its specific mechanism of action, physicochemical properties, and potential applications in developing new pharmacological tools. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 2-[1-oxo-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]butan-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-3-11(22-9-12(19)21-2)13(20)16-15-18-17-14(23-15)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHOOUZWIASVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the reaction of phenylhydrazine with carbon disulfide and potassium hydroxide to form 5-phenyl-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid and methylamine to introduce the sulfanylacetate group.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.

Scientific Research Applications

In Vitro Studies

Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis and evaluation of several thiadiazole derivatives that showed promising antitumor activities against HL-60 (human promyelocytic leukemia), SKOV-3 (human ovarian carcinoma), and MOLT-4 (human acute lymphoblastic leukemia) cell lines . The compound's mechanism of action often involves inducing apoptosis in cancer cells, which is crucial for its anticancer properties.

Structure-Activity Relationship (SAR)

The effectiveness of methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate can be influenced by various substituents on the thiadiazole ring. Studies indicate that electron-withdrawing groups can diminish cytotoxic activity while specific substitutions at the ortho and para positions of the phenyl moiety can enhance anticancer effects . This highlights the importance of optimizing chemical structures to improve therapeutic outcomes.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have been evaluated for their efficacy against various pathogens, including bacteria and fungi. The structural features that confer these properties are still under investigation but are believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some thiadiazole derivatives have shown anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression. The mechanisms often involve modulation of inflammatory mediators and pathways .

Case Study: Anticancer Efficacy

A notable case study involved a series of synthesized thiadiazole derivatives evaluated for their cytotoxicity against multiple cancer cell lines. One derivative exhibited an IC50 value of 19.5 μM against SKOV-3 cells, indicating significant potential for development as an anticancer agent . Such studies are crucial for understanding the therapeutic window and potential side effects.

Case Study: Structure Optimization

Another investigation focused on optimizing the structure of thiadiazole compounds to enhance their pharmacological profiles. By systematically varying substituents on the phenyl ring, researchers identified specific configurations that maximized anticancer activity while minimizing toxicity . This iterative approach is essential for drug development.

Mechanism of Action

The mechanism by which methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring and phenyl group are believed to play a crucial role in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets are still under investigation, but research suggests that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Data Table: Comparative Overview of Key Compounds

Compound Core Structure Key Substituents Biological Activity Reference
Methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate 1,3,4-Thiadiazole Phenyl, carbamoylpropylsulfanyl, methyl ester Theoretical antifungal
Fluconazole-Based 8a-r 1,3,4-Thiadiazole Triazole, difluorophenyl, hydroxypropyl Explicit antifungal
Thiazol-5-ylmethyl Carbamates (e.g., l, m) Thiazole Carbamate, ureido, hydroperoxy Unspecified (protease?)

Biological Activity

Methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : The initial step often includes the reaction of phenylhydrazine with carbon disulfide and subsequent cyclization to form the thiadiazole nucleus.
  • Carbamoylation : The introduction of the carbamoyl group is achieved through reaction with isocyanates or carbamates.
  • Sulfanylation : The sulfanyl group is introduced via nucleophilic substitution reactions.
  • Esterification : Finally, methyl acetate is used to form the ester.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. A study focused on 1,3,4-thiadiazole derivatives reported moderate to good activity against various bacterial strains. For instance, derivatives similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Methyl 2...P. aeruginosa12

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms including the inhibition of tubulin polymerization and disruption of mitochondrial membrane potential .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent study evaluated the cytotoxic effects of related thiadiazole derivatives on human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated significant growth inhibition with IC50 values ranging from 0.28 to 0.95 µg/mL for various derivatives .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
Compound XMCF-70.28
Compound YA5490.52
Methyl 2...HeLa0.95

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin and inhibit its polymerization, leading to cell cycle arrest.
  • Induction of Apoptosis : Flow cytometry analyses have demonstrated that these compounds can trigger apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels within cells, contributing to cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving thiadiazole ring formation followed by carbamoylation and esterification. For example:

  • Thiadiazole Core : React phenyl-substituted thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring .
  • Carbamoylation : Introduce the propylcarbamoyl group using carbodiimide coupling agents (e.g., DCC) in anhydrous DMF .
  • Sulfanyl Acetate Esterification : React the thiol intermediate with methyl bromoacetate in ethanol under basic conditions (K₂CO₃) at 60°C for 6 hours .
  • Monitoring : Use TLC (chloroform:methanol, 7:3) to track reaction progress .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze ¹H/¹³C NMR peaks for the thiadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C–S bonds at ~1.7–1.8 Å) and dihedral angles to validate stereochemistry .
  • HRMS : Confirm molecular weight (e.g., calculated for C₁₅H₁₇N₃O₃S₂: 367.07 g/mol) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Methodological Answer : Apply design of experiments (DoE) principles:

  • Parameter Screening : Vary temperature (70–100°C), solvent polarity (DMF vs. THF), and catalyst loading (POCl₃: 1–3 eq) to identify optimal conditions .
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) during carbamoylation to absorb excess water .
  • Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce reaction times by 30–50% .

Q. What experimental approaches are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor effects)?

  • Methodological Answer :

  • Target-Specific Assays : Use enzyme-linked assays (e.g., kinase inhibition) to isolate mechanistic pathways, avoiding broad-spectrum antimicrobial screens .
  • Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify selectivity thresholds .
  • Metabolite Profiling : Employ LC-MS to detect hydrolysis products (e.g., free thiols) that may confound activity results .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Replace the phenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents and compare bioactivity .
  • Ester Hydrolysis : Synthesize the carboxylic acid analog (via hydrazine hydrate reflux) to assess the role of the methyl ester in membrane permeability .
  • Molecular Docking : Model interactions with biological targets (e.g., EGFR tyrosine kinase) using AutoDock Vina to prioritize synthetic targets .

Data Analysis and Interpretation

Q. How should researchers address variability in spectroscopic data across studies?

  • Methodological Answer :

  • Standardized Protocols : Calibrate NMR instruments with tetramethylsilane (TMS) and report solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
  • Cross-Validation : Compare XRD data with computational models (DFT-optimized geometries) to resolve discrepancies in bond angles .

Safety and Handling

Q. What safety precautions are critical during synthesis?

  • Methodological Answer :

  • POCl₃ Handling : Use inert atmosphere (N₂/Ar) and cold traps to prevent HCl gas release .
  • Thiol Intermediates : Store under nitrogen to avoid oxidation to disulfides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.